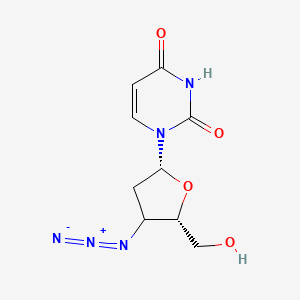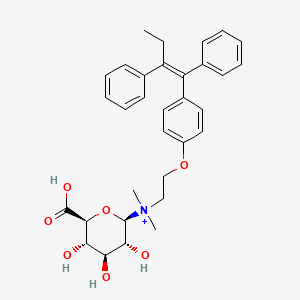
3'-beta-Azido-2',3'-dideoxyuridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-beta-Azido-2’,3’-dideoxyuridine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is also known for its potential as an HIV inhibitor, making it a valuable tool in antiviral research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-beta-Azido-2’,3’-dideoxyuridine typically involves the modification of uridineCommon reagents used in this synthesis include azidotrimethylsilane and various catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for 3’-beta-Azido-2’,3’-dideoxyuridine are not widely documented, but they likely follow similar synthetic routes as laboratory methods, scaled up for larger production. The process would involve careful control of reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3’-beta-Azido-2’,3’-dideoxyuridine undergoes several types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly with nucleophiles.
Cycloaddition Reactions: The azido group can react with alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Azidotrimethylsilane: Used for introducing the azido group.
Copper Catalysts: Used in cycloaddition reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products
The major products formed from these reactions include various azido-derivatives and cycloaddition products, which can be further utilized in chemical and biological research .
Wissenschaftliche Forschungsanwendungen
3’-beta-Azido-2’,3’-dideoxyuridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a nucleoside analog, interfering with DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Investigated for its potential as an antiviral agent, particularly against HIV.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Wirkmechanismus
The mechanism of action of 3’-beta-Azido-2’,3’-dideoxyuridine involves its incorporation into DNA, where it inhibits DNA synthesis by terminating the elongation of the DNA chain. This leads to the induction of apoptosis in cancer cells. In the context of HIV inhibition, it interferes with the replication of the virus by incorporating into the viral DNA and preventing its proper synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-Azido-3’-deoxythymidine (Zidovudine, AZT): Another nucleoside analog used as an antiviral agent against HIV.
2’,3’-Dideoxycytidine (ddC): A nucleoside analog used in the treatment of HIV.
Uniqueness
3’-beta-Azido-2’,3’-dideoxyuridine is unique due to its dual functionality as both an antitumor agent and an antiviral compound. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable tool in cancer research, while its potential to inhibit HIV replication highlights its importance in antiviral research .
Eigenschaften
Molekularformel |
C9H11N5O4 |
|---|---|
Molekulargewicht |
253.22 g/mol |
IUPAC-Name |
1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5?,6-,8-/m1/s1 |
InChI-Schlüssel |
ZSNNBSPEFVIUDS-KYVYOHOSSA-N |
Isomerische SMILES |
C1[C@@H](O[C@@H](C1N=[N+]=[N-])CO)N2C=CC(=O)NC2=O |
Kanonische SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] |
Synonyme |
3'-azido-2',3'-dideoxyuridine AZddU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-23-hydroxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(23),5,7,9,11,13(25),20(24),21-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate](/img/structure/B1237204.png)


![(2S,5R,6R)-6-amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1237212.png)
![(2R)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide](/img/structure/B1237214.png)


![Acetyl[(4-aminophenyl)sulfonyl]azanide](/img/structure/B1237220.png)
![(1S,5R,10S,11R,13R,14S,15S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol](/img/structure/B1237223.png)




![2-Pyrrolidinone,3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-1-methoxy-](/img/structure/B1237230.png)
